molecular formula C16H13NO3 B13882881 6-Amino-2-(3-methoxyphenyl)chromen-4-one

6-Amino-2-(3-methoxyphenyl)chromen-4-one

Cat. No.: B13882881
M. Wt: 267.28 g/mol
InChI Key: NDCDTPAEOHKHRO-UHFFFAOYSA-N
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Description

6-Amino-2-(3-methoxyphenyl)chromen-4-one is a heterocyclic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of an amino group at the 6th position and a methoxyphenyl group at the 2nd position of the chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(3-methoxyphenyl)chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 3-methoxybenzaldehyde and 6-amino-4-chromanone as starting materials. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, and under reflux conditions in ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(3-methoxyphenyl)chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

    Substitution: The amino and methoxy groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Chroman-4-one derivatives.

    Substitution: Various substituted chromen-4-one derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-2-(3-methoxyphenyl)chromen-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-2-(3-methoxyphenyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various cellular processes, including proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-(3-methoxyphenyl)chromen-4-one is unique due to the presence of both amino and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

6-amino-2-(3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H13NO3/c1-19-12-4-2-3-10(7-12)16-9-14(18)13-8-11(17)5-6-15(13)20-16/h2-9H,17H2,1H3

InChI Key

NDCDTPAEOHKHRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N

Origin of Product

United States

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